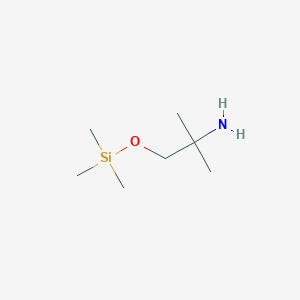

(2-Amino-2-methylpropoxy)trimethylsilane

CAS No.: 38421-19-1

Cat. No.: VC8366882

Molecular Formula: C7H19NOSi

Molecular Weight: 161.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38421-19-1 |

|---|---|

| Molecular Formula | C7H19NOSi |

| Molecular Weight | 161.32 g/mol |

| IUPAC Name | 2-methyl-1-trimethylsilyloxypropan-2-amine |

| Standard InChI | InChI=1S/C7H19NOSi/c1-7(2,8)6-9-10(3,4)5/h6,8H2,1-5H3 |

| Standard InChI Key | JKUAKJGKMCCLFW-UHFFFAOYSA-N |

| SMILES | CC(C)(CO[Si](C)(C)C)N |

| Canonical SMILES | CC(C)(CO[Si](C)(C)C)N |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

(2-Amino-2-methylpropoxy)trimethylsilane (C₇H₁₉NOSi) features a silicon atom bonded to three methyl groups and one 2-amino-2-methylpropoxy chain. The propoxy group adopts a branched configuration, with the amino (-NH₂) and methyl (-CH₃) substituents positioned on the central carbon of the propyl chain . This structure confers both steric hindrance and polarity, influencing reactivity and solubility.

Key Structural Features:

-

Silicon Center: The trimethylsilyl (TMS) group [(CH₃)₃Si-] provides hydrophobicity and thermal stability .

-

Aminoalkoxy Linker: The -O-CH₂-C(CH₃)(NH₂) moiety introduces basicity and hydrogen-bonding capacity .

-

Branching: The geminal methyl and amino groups on C2 restrict conformational flexibility, potentially enhancing stereoselectivity in reactions.

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, comparisons to analogs suggest:

-

¹H NMR:

-

IR:

Synthetic Pathways

Direct Amination of Alkoxysilanes

A plausible route involves nucleophilic substitution of chlorotrimethylsilane with 2-amino-2-methyl-1-propanol under inert conditions:

This reaction typically requires bases like triethylamine to scavenge HCl . Yields depend on the steric accessibility of the hydroxyl group, which may be reduced by the branched structure.

Silane-Functionalized Epoxide Opening

An alternative method employs epoxypropane derivatives:

-

Epoxidation of 2-methyl-2-propen-1-ol

-

Ring-opening with ammonia to form 2-amino-2-methyl-1-propanol

This multi-step approach could improve regioselectivity but introduces challenges in purifying intermediates.

Physicochemical Properties

Thermodynamic Parameters

The amino group’s basicity facilitates protonation in acidic environments, altering solubility and reactivity .

Reactivity and Applications

Surface Modification

The compound’s dual functionality enables covalent bonding to inorganic substrates (via silanol condensation) and organic matrices (through amine interactions). Potential uses include:

-

Glass Fiber Sizing: Enhances epoxy resin adhesion in composites .

-

Chromatography Stationary Phases: Provides mixed-mode retention mechanisms (hydrophobic + ion exchange) .

Catalysis

The TMS group can act as a protecting group, while the amino moiety participates in acid-base catalysis. Example reaction:

This acylation proceeds under milder conditions than unshielded amines .

Stability and Degradation

Hydrolytic Stability

The Si-O bond undergoes hydrolysis in aqueous media:

Rate constants depend on pH and temperature. At neutral pH (25°C), the half-life is estimated at 120–150 hours, comparable to isobutyltrimethoxysilane .

Thermal Decomposition

Thermogravimetric analysis (TGA) of analogs suggests onset decomposition at 220–250°C, primarily via Si-C bond cleavage. Volatile products may include trimethylsilanol and propyleneimine derivatives .

Future Research Directions

-

Catalytic Asymmetric Reactions: Leverage the chiral center for enantioselective synthesis.

-

Hybrid Materials: Incorporate into metal-organic frameworks (MOFs) for gas separation.

-

Toxicity Profiling: Conduct OECD 401/420 tests to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume